2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 1909336-67-9 . It has a molecular weight of 228.12 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3O.2ClH/c1-10-4-6(3-9-10)2-7(8)5-11;;/h3-4,7,11H,2,5,8H2,1H3;2*1H . This indicates the presence of a 1-methyl-1H-pyrazol-4-yl group attached to a 2-amino-propan-1-ol group, with two hydrochloride ions.
Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives, including compounds related to 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride, have been synthesized and characterized through multiple approaches. For instance, the catalytic synthesis of novel chalcone derivatives incorporating pyrazole units has shown potential antioxidant properties, indicating the versatility of pyrazole derivatives in synthesizing compounds with significant bioactivity (Prabakaran, Manivarman, & Bharanidharan, 2021). Additionally, studies have focused on generating structurally diverse libraries through alkylation and ring closure reactions, emphasizing the adaptability of pyrazole derivatives in creating a wide range of compounds (Roman, 2013).
Application in Antimicrobial and Anticancer Research
Research has also delved into the bioactivities of pyrazole derivatives, identifying their potential in antimicrobial and anticancer applications. Synthesized Schiff bases containing pyrazole moieties have demonstrated moderate to good antibacterial activity, highlighting the antimicrobial potential of these compounds (Asiri & Khan, 2010). Similarly, novel pyrazole derivatives have been evaluated as potential antimicrobial and anticancer agents, with some compounds exhibiting higher anticancer activity than standard drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Catalytic Applications
Pyrazole derivatives have found applications as catalysts in organic synthesis. For example, nano α-Al2O3 supported ammonium dihydrogen phosphate has been used as a heterogeneous catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, showcasing the utility of pyrazole-related compounds in catalysis (Maleki & Ashrafi, 2014).
Corrosion Inhibition
In addition to their biological activities, pyrazole derivatives have been studied as corrosion inhibitors for steel in acidic environments. These compounds have shown excellent inhibition efficiency, revealing their potential in industrial applications (Missoum et al., 2013; Yadav et al., 2016).
Safety and Hazards
The compound has been associated with hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, are known to have a broad spectrum of biological activities .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biological pathways due to their diverse pharmacological effects .
Result of Action
Pyrazole derivatives are known to have a broad range of biological activities .
Properties
IUPAC Name |
2-amino-3-(1-methylpyrazol-4-yl)propan-1-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.2ClH/c1-10-4-6(3-9-10)2-7(8)5-11;;/h3-4,7,11H,2,5,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPRKXBCFNHJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.